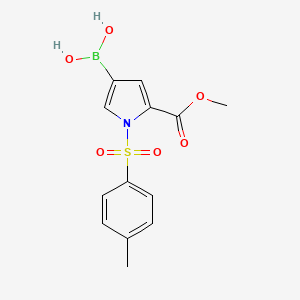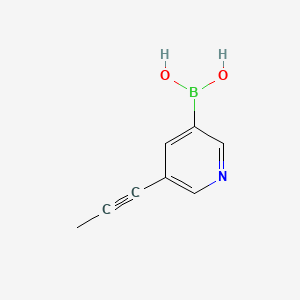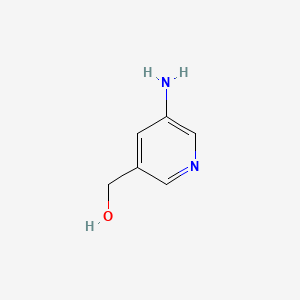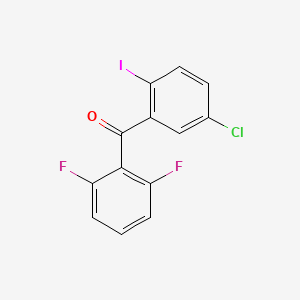
(9-Phenyl-9H-carbazol-2-yl)boronic acid
Übersicht
Beschreibung
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is a chemical compound with the molecular formula C18H14BNO2 . It is used as an intermediate in organic synthesis, mainly in laboratory research and development, and in the process of chemical and pharmaceutical synthesis .
Synthesis Analysis
The synthesis of “(9-Phenyl-9H-carbazol-2-yl)boronic acid” involves the use of anhydrous Ether, n-BuLi (2.5M in hexane), and Triisopropyl borate . The reaction is carried out at a temperature of -78°C .Molecular Structure Analysis
The molecular structure of “(9-Phenyl-9H-carbazol-2-yl)boronic acid” includes benzene rings, a boronic acid group, and carbazole rings . The InChIKey of the compound is XSAOVBUSKVZIBE-UHFFFAOYSA-N .Chemical Reactions Analysis
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” can participate in various coupling reactions such as the Suzuki reaction . The boronic acid group in the structure plays a crucial role in these reactions .Physical And Chemical Properties Analysis
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” has a molecular weight of 287.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 287.1117589 g/mol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” can be used as an intermediate in organic synthesis . It’s mainly used in laboratory research and development and in the process of chemical and pharmaceutical synthesis .
OLEDs (Organic Light Emitting Diodes)
This compound has been used in the formation of organic light emitting diodes (OLEDs) . OLEDs have recently attracted remarkable attention for their applications in full-color flat-panel displays and solid-state lighting .
Hole Transporting Materials for OLEDs
A series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been readily synthesized by Suzuki coupling reactions . The introduction of HTMs into the standard devices resulted in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to the reference device without any layers of HTMs .
Donor Molecule in Electrochemical Applications
9H-Carbazole-9-(4-phenyl) boronic acid pinacol can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications .
Safety and Hazards
“(9-Phenyl-9H-carbazol-2-yl)boronic acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (9-Phenyl-9H-carbazol-2-yl)boronic acid is the molecular structure of organic optoelectronic materials and liquid crystal molecules . The compound acts as an electron donor due to its boronic acid group, which is crucial in the synthesis of these materials .
Mode of Action
(9-Phenyl-9H-carbazol-2-yl)boronic acid interacts with its targets through a process known as Suzuki coupling . This reaction involves the boronic acid group of the compound, which allows it to bind to the molecular framework of the target molecules . The introduction of this compound can alter the conjugated structure of the target molecules, thereby modulating their luminescent properties .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic optoelectronic materials and liquid crystal molecules . By participating in the Suzuki coupling reaction, it influences the formation of C-C and C-X bonds in these pathways . The downstream effects include the alteration of the conjugated structure of the target molecules, which can lead to changes in their luminescent properties .
Result of Action
The primary result of the action of (9-Phenyl-9H-carbazol-2-yl)boronic acid is the modulation of the luminescent properties of organic optoelectronic materials and liquid crystal molecules . By altering the conjugated structure of these molecules, the compound can effectively tune their light-emitting characteristics .
Action Environment
The action of (9-Phenyl-9H-carbazol-2-yl)boronic acid is influenced by environmental factors. It should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(9-phenylcarbazol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOVBUSKVZIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736782 | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Phenyl-9H-carbazol-2-yl)boronic acid | |
CAS RN |
1001911-63-2 | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)




